molecular formula C21H16Cl2N2O B2381320 1-benzyl-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole CAS No. 476324-63-7

1-benzyl-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole

Cat. No. B2381320
CAS RN: 476324-63-7
M. Wt: 383.27
InChI Key: CIUGVWSMYXQVIL-UHFFFAOYSA-N
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Description

“1-benzyl-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole” is a chemical compound with the molecular formula C21H16Cl2N2O . It is a derivative of benzimidazole, a type of organic compound that is part of many pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzimidazole core, a benzyl group, and a 2,4-dichlorophenoxy)methyl group . The benzimidazole core is a bicyclic heteroarene, a type of organic compound with two adjacent carbon rings .

Scientific Research Applications

Synthetic Approaches and Biological Applications

Benzimidazole derivatives, including 1-benzyl-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole, are synthesized through various methods, highlighting their versatility in chemical reactions and potential for biological applications. These compounds are derived from the condensation of o-phenylenediamines with electrophilic reagents, showcasing a broad spectrum of biological activities. This synthetic flexibility enables the creation of benzimidazole compounds tailored for specific research purposes, such as in the development of new pharmaceuticals and materials with unique properties (Ibrahim, 2011).

Anticancer Potential

Benzimidazole derivatives have shown significant promise in anticancer research. They exhibit a wide range of pharmacological functions, including antimicrobial, antiviral, and anticancer activities. The structural similarity of benzimidazole derivatives to naturally occurring biomolecules like purines makes them effective in inhibiting cancer cell growth through mechanisms such as DNA intercalation and enzyme inhibition. Their potential in anticancer therapy is a subject of ongoing research, aiming to develop more effective and less toxic therapeutic agents (Vasuki et al., 2021).

Mechanism of Action in Biological Systems

The mechanism of action of benzimidazole derivatives, including fungicidal and anthelmintic effects, is well-documented. These compounds inhibit microtubule assembly by binding to tubulin, affecting cell division and growth in various organisms. This action is crucial for understanding their effectiveness in treating infections and diseases caused by fungi and helminths. Research into the biological impact of benzimidazole derivatives provides insight into their potential uses in agriculture, veterinary medicine, and possibly cancer chemotherapy (Davidse, 1986).

Therapeutic Potential and Drug Development

The therapeutic potential of benzimidazole compounds extends beyond their antiparasitic and anticancer activities. These molecules have been explored for their antiviral, anti-inflammatory, and CNS (Central Nervous System) activities, making them valuable in the development of new drugs for a variety of diseases. The pharmacological diversity of benzimidazole derivatives is attributed to their ability to interact with different biological targets, offering a rich area for drug discovery and development (Babbar et al., 2020).

Future Directions

Benzimidazole derivatives, including “1-benzyl-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole”, continue to be a focus of research due to their wide range of therapeutic applications . Future research may focus on optimizing the synthesis process, exploring new chemical reactions, and investigating their potential uses in pharmaceuticals and agrochemicals .

properties

IUPAC Name

1-benzyl-2-[(2,4-dichlorophenoxy)methyl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N2O/c22-16-10-11-20(17(23)12-16)26-14-21-24-18-8-4-5-9-19(18)25(21)13-15-6-2-1-3-7-15/h1-12H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUGVWSMYXQVIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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